molecular formula C21H21N3O4 B1591332 2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol CAS No. 183320-29-8

2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol

Cat. No.: B1591332
CAS No.: 183320-29-8
M. Wt: 379.4 g/mol
InChI Key: MTLKTHNRZJKPRP-UHFFFAOYSA-N
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Description

2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Erlotinib metabolite M13, also known as 2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol, OSI-413, CP-373413, or OSI-413 (free base), primarily targets the Epidermal Growth Factor Receptor (EGFR) protein . EGFR is found in both healthy and cancerous cells and plays a crucial role in cell growth and differentiation .

Mode of Action

Erlotinib metabolite M13 acts as a tyrosine kinase inhibitor. It binds reversibly to the ATP-binding site of the EGFR tyrosine kinase . This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR .

Biochemical Pathways

The action of Erlotinib metabolite M13 affects multiple signaling pathways that play a role in tumor growth and angiogenesis, including the Ras/Raf and PI3K/Akt pathways . When EGFR is activated, transcription factors such as Jun, Fos, Myc, and cyclin D1 are activated, promoting cell growth and mitosis .

Pharmacokinetics

Erlotinib metabolite M13 is metabolized primarily by CYP3A4, with a secondary contribution from CYP1A2 . A computer-based simulation model predicted that CYP3A4 contributed to approximately 70% of the metabolic elimination of Erlotinib metabolite M13, with CYP1A2 being responsible for the other approximately 30% . The impact of these ADME properties on bioavailability is significant, as evidenced by a nearly two-fold increase in Erlotinib metabolite M13 plasma area under the concentration curve and maximum plasma concentration when CYP3A4 was inhibited .

Result of Action

The action of Erlotinib metabolite M13 has shown promising results in the treatment of various cancers, including non-small cell lung cancer (NSCLC), pancreatic cancer, and several other types of cancer . It has demonstrated a significant improvement in median survival, quality of life, and related symptoms in an unselected population of advanced and metastatic NSCLC patients .

Action Environment

The action, efficacy, and stability of Erlotinib metabolite M13 can be influenced by various environmental factors. For instance, it has been found that Erlotinib levels were significantly lower in PDAC compared with healthy tissue . Furthermore, the survival of long-term treated mice correlated with the percentage of atypical glands in the cancer and the level of Erlotinib metabolite M13 in those atypical glands .

Biochemical Analysis

Biochemical Properties

Erlotinib metabolite M13 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules . It is a product of the metabolism of Erlotinib, which binds reversibly to the ATP-binding site of the EGFR tyrosine kinase . The interactions of Erlotinib metabolite M13 with these biomolecules are crucial for its function and efficacy .

Cellular Effects

Erlotinib metabolite M13 has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that Erlotinib levels were significantly lower in PDAC compared with healthy tissue .

Molecular Mechanism

The mechanism of action of Erlotinib metabolite M13 involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Erlotinib, from which Erlotinib metabolite M13 is derived, binds reversibly to the ATP-binding site of the EGFR tyrosine kinase .

Temporal Effects in Laboratory Settings

The effects of Erlotinib metabolite M13 change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Erlotinib metabolite M13 vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Erlotinib metabolite M13 is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels . For instance, three major biotransformation pathways of Erlotinib include O-demethylation of the side chains followed by oxidation to a carboxylic acid M11, oxidation of the acetylene moiety to a carboxylic acid M6, and hydroxylation of the aromatic ring to M16 .

Transport and Distribution

Erlotinib metabolite M13 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Erlotinib metabolite M13 and its effects on activity or function are important aspects of its biochemistry . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLKTHNRZJKPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939711
Record name 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183320-29-8, 183321-86-0
Record name CP-373413
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183320298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-373413
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL2O556JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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